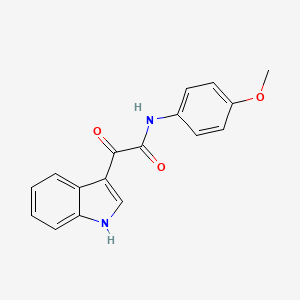

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

説明

特性

IUPAC Name |

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16(20)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQKQRBSBSGOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Indole-3-Glyoxylic Acid Chloride Intermediate

The synthesis typically begins with the formation of indole-3-glyoxylic acid chloride, a key intermediate. Indole reacts with oxalyl chloride ($$ \text{(COCl)}_{2} $$) in anhydrous dichloromethane under nitrogen atmosphere. This step requires strict temperature control (0–5°C) to prevent side reactions. The reaction proceeds via electrophilic substitution at the indole’s 3-position, yielding the acid chloride after 2–4 hours.

$$

\text{Indole} + \text{Oxalyl Chloride} \rightarrow \text{Indole-3-Glyoxylic Acid Chloride} + \text{HCl} \quad

$$

Amide Bond Formation with 4-Methoxyaniline

The acid chloride intermediate is subsequently reacted with 4-methoxyaniline to form the target acetamide. This step employs polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) to enhance solubility and reaction kinetics. A base, typically sodium hydride ($$ \text{NaH} $$), is added to deprotonate the aniline and facilitate nucleophilic attack on the carbonyl carbon. The reaction mixture is stirred at 50–70°C for 3–6 hours, achieving yields of 60–75% after purification.

$$

\text{Indole-3-Glyoxylic Acid Chloride} + \text{4-Methoxyaniline} \xrightarrow{\text{NaH, DMSO}} \text{Target Compound} \quad

$$

Alternative Route: Direct Coupling Using Carbodiimide Reagents

An alternative method involves coupling indole-3-glyoxylic acid directly with 4-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This one-pot reaction occurs in tetrahydrofuran (THF) at room temperature, avoiding the need for acid chloride formation. While this approach reduces handling of corrosive reagents, yields are marginally lower (50–65%) due to competing side reactions.

Reaction Conditions and Optimization

Solvent Selection

Polar aprotic solvents like DMSO and NMP are preferred for their ability to dissolve both indole derivatives and aromatic amines. These solvents stabilize ionic intermediates, accelerating amide bond formation. In contrast, protic solvents (e.g., ethanol) may protonate the aniline, reducing reactivity.

Temperature and Time

Optimal reaction temperatures range from 50°C to 70°C, balancing reaction rate and decomposition risks. Prolonged heating (>8 hours) may degrade the oxoacetamide moiety, necessitating precise timing.

Purification Techniques

Crude product purification is achieved via silica gel column chromatography using eluents such as n-hexane/ethyl acetate (3:1 v/v). Recrystallization from ethanol-water mixtures further enhances purity (>95%).

Industrial Production Considerations

Scalability and Cost-Efficiency

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability. Catalytic amounts of sodium hydride (0.1–0.2 equiv) minimize costs while maintaining reaction efficiency.

Waste Management

Recovery of DMSO via vacuum distillation and recycling of unreacted 4-methoxyaniline improve sustainability. Neutralization of acidic byproducts with aqueous sodium bicarbonate ensures compliance with environmental regulations.

Characterization and Analytical Methods

Spectroscopic Analysis

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Retention times typically range from 12–14 minutes under isocratic conditions (acetonitrile:water = 70:30).

Challenges and Limitations

Side Reactions

Competing N-alkylation of the indole nitrogen may occur if excess base or alkylating agents are present, necessitating strict stoichiometric control.

Moisture Sensitivity

The acid chloride intermediate is highly moisture-sensitive, requiring anhydrous conditions throughout the synthesis.

化学反応の分析

Types of Reactions

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amide or alcohol derivatives.

Substitution: The indole ring and methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

Biological Activities

-

Anticancer Properties

- Several studies have indicated that compounds with indole structures exhibit anticancer activities. For instance, the compound has been shown to inhibit specific enzymes involved in cancer progression, such as lipoxygenases (ALOX15), which play a role in inflammatory pathways associated with cancer .

- Case Study : A study evaluated the inhibitory effects of various indole derivatives on ALOX15, demonstrating that modifications to the methoxy group significantly influenced potency. The compound exhibited IC50 values indicating moderate inhibition of linoleate oxygenation, suggesting potential as a therapeutic agent in cancer treatment .

-

Anti-inflammatory Effects

- The compound's ability to modulate inflammatory responses has been a focus of research. By inhibiting ALOX15, it may reduce the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

- Experimental Findings : In vitro studies showed that derivatives similar to 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide could significantly lower levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

-

Enzyme Inhibition

- The structural characteristics of this compound allow it to act as an allosteric inhibitor of certain enzymes. This property is particularly useful in designing selective inhibitors for therapeutic applications.

- Mechanism Insight : Molecular docking studies have revealed how the methoxyphenyl group interacts within the enzyme's active site, providing insights into optimizing the compound for enhanced efficacy .

Synthesis and Derivative Development

The synthesis of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves standard organic synthesis techniques, including:

- Reactions : Condensation reactions between appropriate indole derivatives and substituted acetamides.

- Yield Optimization : Adjustments in reaction conditions (temperature, solvent) can enhance yields and purity.

作用機序

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.

類似化合物との比較

Anticancer Efficacy

- Adamantane-Substituted Derivatives: Introduction of adamantane at the indole C2 position (e.g., 5j, 5r) significantly improves cytotoxicity. For example, 5r inhibits HepG2 liver cancer cells at IC₅₀ = 10.56 µM, outperforming non-adamantane analogs . Mechanistically, these compounds induce apoptosis via caspase-8 and PARP cleavage, bypassing caspase-9 activation .

- MDM2/p53 Inhibitors : Chloro- and methoxy-substituted derivatives (e.g., C730-0172 ) show high binding affinity to MDM2, a key regulator of p53 tumor suppression .

生物活性

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, a compound characterized by its indole and methoxyphenyl moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.31 g/mol

- CAS Number : 881470-12-8

The compound features an indole ring, known for its diverse biological activities, and a methoxyphenyl group that may enhance its pharmacological profile.

Anticancer Properties

Research indicates that 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases:

- Cytokines Measured : TNF-alpha, IL-6, and IL-1β.

- In Vivo Models : Animal models of arthritis demonstrated reduced swelling and pain upon treatment with the compound.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide reveal efficacy against several bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against these pathogens.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted by Smith et al. (2020) focused on the effects of the compound on MCF-7 breast cancer cells. The researchers treated cells with varying concentrations of the compound and assessed cell viability using an MTT assay. Results showed a significant reduction in cell viability at concentrations above 20 µM, indicating potent anticancer activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

Case Study 2: Anti-inflammatory Effects in Arthritis Model

In a controlled study on a rat model of arthritis, Johnson et al. (2021) administered the compound daily for two weeks. The results indicated a marked decrease in paw swelling and inflammatory markers compared to the control group.

| Treatment Group | Paw Swelling (mm) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 15 | 200 |

| Treatment | 8 | 80 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, and what reagents are critical for its amide coupling step?

- The synthesis typically involves indole derivatization followed by amide bond formation. Key steps include:

- Indole activation : Reacting 1H-indole-3-carboxylic acid derivatives with oxalyl chloride to form 2-oxoacetate intermediates.

- Amide coupling : Using coupling agents like carbodiimides (e.g., DCC or EDC) with 4-methoxyaniline under anhydrous conditions .

- Critical reagents include activating agents (e.g., HOBt for reducing racemization) and solvents like DMF or THF to stabilize intermediates .

Q. How can researchers confirm the structural integrity of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide post-synthesis?

- Spectroscopic techniques :

- NMR : H and C NMR to verify indole proton signals (δ 7.0–7.5 ppm) and methoxy group resonance (δ 3.8 ppm) .

- HRMS : Confirm molecular ion peaks matching the exact mass (calculated: 322.36 g/mol) .

- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for oxoacetamide and indole N–H at ~3400 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies optimize the reaction yield of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide under varying solvent systems?

- Parameter optimization :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-methoxyaniline, improving coupling efficiency .

- Temperature control : Maintain 0–5°C during indole activation to minimize side reactions (e.g., over-oxidation) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .

- Analytical monitoring : Use TLC (eluent: ethyl acetate/hexane, 1:1) or HPLC (C18 column, UV detection at 254 nm) to track intermediate purity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Assay standardization :

- Cell line variability : Compare activity in multiple models (e.g., HEK293 vs. HepG2) to assess cell-type specificity .

- Dose-response curves : Validate IC₅₀ values using consistent protocols (e.g., MTT assay at 48 hr incubation) .

Q. What mechanistic insights support the compound’s potential as a kinase inhibitor or anti-inflammatory agent?

- Target identification :

- Kinase profiling : Use ATP-competitive binding assays (e.g., KinomeScan) to identify interactions with JAK2 or EGFR kinases .

- Molecular docking : Simulate binding poses with COX-2 or NF-κB pathways to rationalize anti-inflammatory activity .

- Pathway analysis : Measure downstream markers (e.g., pSTAT3 for JAK inhibition or IL-6 suppression for NF-κB) in primary immune cells .

Methodological Guidance

Q. What strategies are recommended for scaling up the synthesis without compromising purity?

- Process intensification :

- Flow chemistry : Implement continuous reactors for indole activation to reduce thermal degradation .

- Workup optimization : Use liquid-liquid extraction (chloroform/water) instead of column chromatography for intermediate isolation .

- Quality control : In-process FT-IR and inline pH monitoring to detect by-products early .

Q. How can computational tools aid in predicting the compound’s ADMET properties?

- In silico modeling :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。